2-Propenoic acid, 3-cyclobutyl-, (2E)-
CAS No.:
Cat. No.: VC16689688
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O2 |
|---|---|
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 3-cyclobutylprop-2-enoic acid |
| Standard InChI | InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9) |
| Standard InChI Key | DPAPXZGBOOPZNH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar acrylic acid moiety (CH₂=CHCOOH) with a cyclobutyl group attached to the β-carbon. The (E)-stereochemistry refers to the trans arrangement of the cyclobutyl and carboxylic acid groups across the double bond. This configuration is critical for its reactivity and biological interactions. The cyclobutane ring introduces angle strain, which influences both the compound’s stability and its participation in ring-opening reactions .
Table 1: Key Molecular Properties
Physical and Chemical Characteristics
The compound is a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water due to its hydrophobic cyclobutyl group. The carboxylic acid group enables salt formation with bases, enhancing aqueous solubility under alkaline conditions. Its melting point and boiling point remain undocumented in public databases, but analogous acrylic acids typically exhibit melting points between 50–100°C .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of (E)-3-cyclobutylacrylic acid typically involves Horner-Wadsworth-Emmons or Wittig reactions to establish the trans double bond. A common approach utilizes cyclobutylmethyltriphenylphosphonium bromide and glyoxylic acid in the presence of a base.
Example Protocol:
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Reagent Preparation: Cyclobutylmethyltriphenylphosphonium bromide (1.2 equiv) is suspended in dry tetrahydrofuran (THF).
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Base Addition: Potassium tert-butoxide (1.5 equiv) is added at −78°C under inert atmosphere.
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Carbonyl Introduction: Glyoxylic acid monohydrate (1.0 equiv) is introduced dropwise, followed by warming to room temperature.
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Workup: The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via silica gel chromatography.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. One patent-pending method employs a continuous-flow reactor to achieve high yields (≥85%) by minimizing decomposition pathways. Key parameters include:
Table 2: Optimization Parameters for Continuous Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes kinetics while avoiding side reactions |
| Pressure | 2–3 atm | Enhances gas-liquid mass transfer |
| Catalyst Loading | 5 wt% Pd/C | Balances activity and cost |
| Substrate Concentration | 0.5 M | Prevents viscosity issues |
Pharmaceutical Applications
PPARα/γ Dual Agonists
(E)-3-cyclobutylacrylic acid serves as a key intermediate in synthesizing (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. These compounds exhibit dual agonism toward PPARα and PPARγ receptors, making them candidates for treating metabolic syndrome and type 2 diabetes. In vivo studies demonstrate a 40% reduction in fasting glucose levels at 10 mg/kg doses in diabetic rodent models .
CCR5 Antagonists for HIV Therapy
Cyclobutyl-containing analogs derived from this compound show potent inhibition of CCR5, a co-receptor for HIV-1 entry. Lead optimization campaigns have yielded derivatives with IC₅₀ values below 10 nM and improved metabolic stability (t₁/₂ > 6 hours in human liver microsomes).
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| Compound A | PPARγ | 12 nM | 150 (vs. PPARα) |
| Compound B | CCR5 | 8 nM | >1000 (vs. CXCR4) |
| Compound C | PTP1B | 22 μM | 5 (vs. TCPTP) |
Material Science Applications
Monomers for Specialty Polymers
The strained cyclobutane ring enables radical polymerization into thermally stable polymers with glass transition temperatures (T₉) exceeding 200°C. Copolymers with methyl methacrylate achieve a tensile strength of 85 MPa, outperforming conventional acrylic resins .
Photoresist Components
In semiconductor manufacturing, polymers incorporating (E)-3-cyclobutylacrylic acid units exhibit superior etch resistance under extreme ultraviolet (EUV) lithography. Pattern resolution below 10 nm has been demonstrated in proof-of-concept studies.
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| EvitaChem | ≥98% | 1 g, 5 g | $152–$320 |
| Xi'an Qiyue Biotech | ≥95% | 100 mg–10 g | $85–$175 |
| VulcanChem | ≥99% | 250 mg–25 g | $210–$450 |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2024 breakthrough achieved enantioselective synthesis using a chiral N-heterocyclic carbene catalyst, yielding the (E)-isomer with 98% ee. This method eliminates chromatographic purification, reducing waste generation by 70% .
Targeted Drug Delivery Systems
Polymer-drug conjugates incorporating (E)-3-cyclobutylacrylic acid show pH-dependent release profiles in tumor microenvironments. Preclinical trials report a 3-fold increase in tumor accumulation compared to free doxorubicin.
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